Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Übersicht

Beschreibung

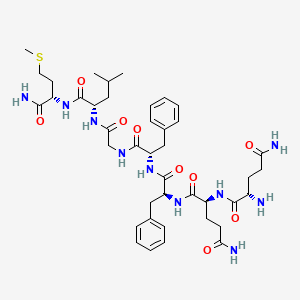

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid (CAS# 65294-16-8) is a CO2-soluble fluoropolymer frequently used as a surfactant . It is often employed for CO2 drying of aqueous photoresists . This compound also serves as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .

Wissenschaftliche Forschungsanwendungen

Toxicology and Environmental Health

This compound has been studied for its toxicological effects and environmental health implications. Research involving male and female Sprague Dawley rats exposed to various doses of the compound has shown significant findings related to thyroid hormone dysregulation and sex-based differences in clinical results . These studies are crucial for understanding the potential impact of this substance on human health and the environment.

Industrial Surfactant Applications

Due to its ability to repel oil and water, this compound is frequently used as a surfactant in industrial applications. It’s particularly useful for CO2 drying of aqueous photoresists . This application is essential for the production of high-precision electronic components.

Fluoropolymer Manufacturing

The compound serves as a building block for fluorine-containing emulsifiers, which are used to create oil-in-water emulsions. This is particularly relevant in the manufacturing of fluoropolymers, where it aids in reducing surface tension and allows polymer particles to increase in size .

Dosimetric Evaluations

Dosimetric evaluations of this compound have been conducted to assess its behavior within biological systems. These studies help in predicting the steady-state blood concentrations and understanding the dosimetry of the compound in vivo, which is vital for safety assessments .

Metabolic Studies

Metabolic evaluations are another significant area of application. Non-targeted analysis of plasma and in vitro hepatocyte assay extractions has revealed the presence of related compounds, indicating complex metabolic pathways . This information is critical for developing treatments and safety protocols.

Replacement for Legacy PFAS

As a replacement for legacy per- and poly-fluoroalkyl substances (PFAS), this compound is part of a new generation of chemicals that are being introduced in manufacturing processes due to their reduced environmental persistence .

Research on PFAS Toxicology and Metabolism

The compound is a subject of ongoing research in the field of PFAS toxicology and metabolism. Studies are focused on understanding the toxicokinetics and developing a comprehensive toxicological profile for this and similar compounds .

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid | |

CAS RN |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do we have into the structural characterization of HFPO-TeA and its behavior in mixed monolayer systems?

A1: HFPO-TeA was studied in a mixed monolayer system with behenic acid (C22) on a cadmium acetate aqueous solution. While the exact molecular formula and weight are not explicitly stated in the provided research, grazing incidence X-ray diffraction (GIXD) revealed that at lower temperatures, the condensed-phase domains of the monolayer were primarily composed of closely packed C22 molecules. [] This suggests that HFPO-TeA might be influencing the overall organization of the monolayer without directly participating in the tightly packed crystalline structure. As the temperature increased, the packing structure became disordered, potentially due to the increased molecular motion of both HFPO-TeA and C22. [] This disorder could be related to changes in the physicochemical properties of HFPO-TeA at higher temperatures.

Q2: Are there any observed sex-based differences in the way HFPO-TeA is processed within living organisms?

A2: Yes, research involving Sprague Dawley rats indicated significant differences in HFPO-TeA plasma concentrations between males and females following oral exposure. [] This difference suggests a potential sex-based variation in the absorption, distribution, metabolism, or excretion (ADME) of HFPO-TeA. Further research is needed to pinpoint the specific metabolic pathways responsible for these differences and their potential implications for toxicity assessments.

Q3: What are the environmental concerns surrounding HFPO-TeA and are there strategies to address them?

A3: While the provided research does not directly address environmental impact, it's important to consider that HFPO-TeA, like other PFAS compounds, is highly persistent in the environment. [] This persistence raises concerns about potential bioaccumulation and long-term ecological effects. Developing strategies for the safe disposal, remediation, and potential replacement of HFPO-TeA with more environmentally friendly alternatives should be a priority for future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)